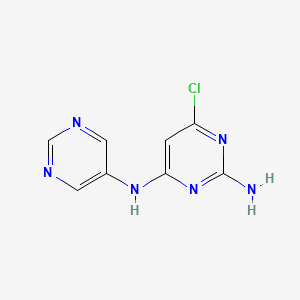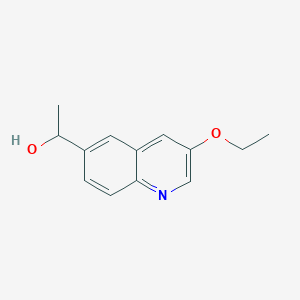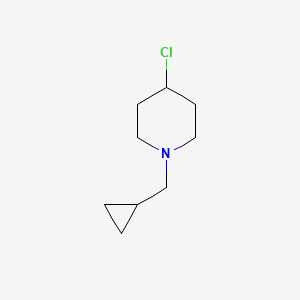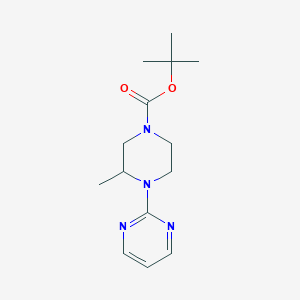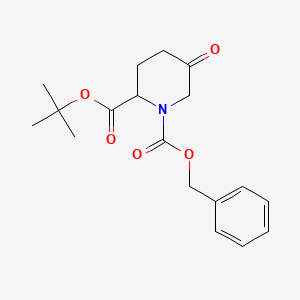
4-Amino-4-oxobutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-oxobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butanoyl chloride, characterized by the presence of an amino group and a keto group on the same carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-oxobutanoyl chloride typically involves the reaction of 4-aminobutyric acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Aminobutyric acid+Thionyl chloride→4-Amino-4-oxobutanoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-oxobutanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-aminobutyric acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form various condensation products.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-Amino-4-oxobutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-4-oxobutanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutyric acid: A precursor in the synthesis of 4-Amino-4-oxobutanoyl chloride.
Butanoyl chloride: Lacks the amino group present in this compound.
4-Amino-4-oxobutanoic acid: Similar structure but lacks the chloride group.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group on the same carbon chain, along with a reactive chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H6ClNO2 |
|---|---|
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
4-amino-4-oxobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,6,8) |
Clé InChI |
WLCIVIVRMQHKND-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




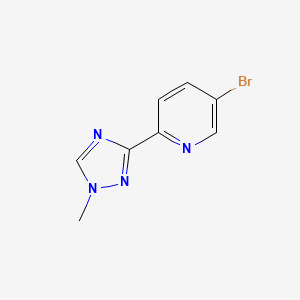
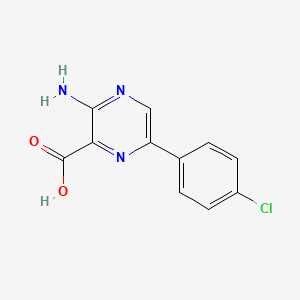
![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)
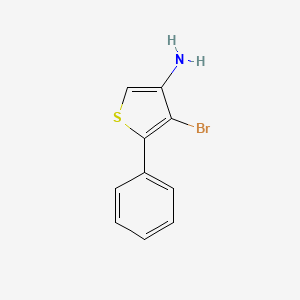

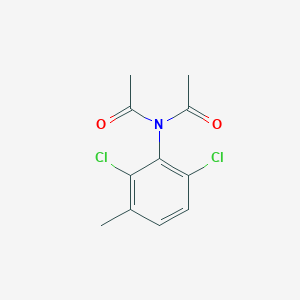
![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
